molecular formula C11H7BrN2S B1273263 4-(4-Bromophenyl)-2-thiazoleacetonitrile CAS No. 94833-31-5

4-(4-Bromophenyl)-2-thiazoleacetonitrile

Cat. No.: B1273263
CAS No.: 94833-31-5
M. Wt: 279.16 g/mol
InChI Key: VBHJUUAUIGGAPS-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Derivatives in Medicinal Chemistry

Thiazole derivatives are known to possess a wide range of biological properties, including antimicrobial, anti-inflammatory, anticancer, antifungal, and antiviral activities. nih.govfabad.org.trpharmaguideline.com The presence of the thiazole ring can influence a molecule's pharmacokinetic profile, improving aspects like bioavailability and selectivity, while potentially reducing toxicity. fabad.org.trbohrium.com This has made thiazoles a fascinating scaffold for the development of new therapeutic agents to combat challenges like drug resistance. bohrium.com

Table 2: Examples of Thiazole-Containing Drugs and Their Therapeutic Applications

Drug Name Therapeutic Use
Ritonavir Antiretroviral (Anti-HIV) nih.govglobalresearchonline.net
Sulfathiazole Antimicrobial nih.govbohrium.com
Dasatinib Anti-cancer globalresearchonline.net
Meloxicam Anti-inflammatory globalresearchonline.netpharmaguideline.com
Abafungin Antifungal nih.gov
Tiazofurin Anti-cancer nih.gov

Significance of the Bromophenyl Moiety in Chemical Synthesis and Biological Activity

The incorporation of a bromophenyl group into a molecule is a well-established strategy in drug design and chemical synthesis. The bromine atom, a halogen, can significantly influence a compound's physical, chemical, and biological properties. Its introduction can enhance the potency and selectivity of a drug candidate by forming halogen bonds with biological targets like proteins and enzymes.

In medicinal chemistry, the bromophenyl moiety has been linked to various pharmacological effects, including anticancer and anti-inflammatory activities. ontosight.ainih.gov For example, introducing a bromine atom to the para-position (4-position) of a phenyl ring has been shown to significantly improve a compound's affinity for biological receptors. acs.org The presence of bromine can also modify a molecule's metabolic stability and tissue distribution, which are critical factors in drug development. acs.org From a synthetic standpoint, the carbon-bromine bond provides a reactive site for further chemical modifications, such as in Suzuki-Miyaura cross-coupling reactions, allowing for the construction of more complex molecules. mdpi.com

Rationale for Comprehensive Investigation of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

The scientific interest in this compound stems from its unique hybrid structure, which combines the pharmacologically privileged thiazole ring with the activity-enhancing bromophenyl moiety. chemimpex.com This specific arrangement of functional groups makes it a highly versatile intermediate for synthesizing a new generation of bioactive compounds. chemimpex.com

The rationale for its investigation is multifaceted:

Pharmaceutical Development : It serves as a key precursor in the synthesis of potential anti-cancer and anti-inflammatory agents, leveraging the known activities of both its core components. chemimpex.comnih.gov

Agrochemical Chemistry : The compound is utilized in the formulation of novel pesticides and herbicides, where the thiazole and bromophenyl groups can contribute to the desired biological effect for crop protection. chemimpex.com

Materials Science : Researchers are exploring its use in creating advanced polymers and coatings with enhanced thermal and chemical resistance. chemimpex.com

Given its role as a foundational element in the development of diverse and potentially valuable molecules, a comprehensive investigation into the properties and applications of this compound is crucial for advancing projects in drug discovery, agricultural science, and material innovation. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHJUUAUIGGAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383112
Record name 4-(4-Bromophenyl)-2-thiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94833-31-5
Record name 4-(4-Bromophenyl)-2-thiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenyl)-2-thiazoleacetonitrile
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Synthetic Methodologies for 4 4 Bromophenyl 2 Thiazoleacetonitrile and Its Derivatives

Established Synthetic Pathways for the Thiazole (B1198619) Acetonitrile (B52724) Core

The formation of the thiazole ring is a foundational step in synthesizing a vast array of derivatives. Several key strategies have been developed to construct this heterocyclic core efficiently.

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains a cornerstone for creating thiazole rings. synarchive.comyoutube.com The classic mechanism involves the cyclocondensation reaction between an α-haloketone and a thioamide. synarchive.com The process is initiated by an S-alkylation, where the sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in the α-haloketone. youtube.com This is followed by an intramolecular condensation and dehydration, leading to the formation of the stable, aromatic thiazole ring. youtube.com

The versatility of the Hantzsch synthesis allows for the preparation of a wide variety of substituted thiazoles by simply changing the starting α-haloketone and thioamide. nih.gov For instance, using thiourea (B124793) as the thioamide source is a common and effective method for producing 2-aminothiazole (B372263) derivatives. youtube.com

To address the limitations of conventional heating methods, such as long reaction times and sometimes lower yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the Hantzsch reaction. nih.govnih.gov Microwave irradiation significantly accelerates the rate of reaction, often reducing synthesis times from many hours to just a few minutes. nih.govfigshare.com This rapid and efficient heating leads to higher product yields and cleaner reactions. researchgate.net For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction was completed in 30 minutes with a 95% yield, whereas the same reaction under conventional reflux conditions required 8 hours and resulted in lower yields that needed extensive purification. nih.gov

ReactantsMethodTimeYieldReference
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthioureaMicrowave (90 °C)30 min95% nih.gov
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthioureaConventional Reflux8 hLower nih.gov

This table illustrates the efficiency of microwave-assisted synthesis compared to conventional methods for thiazole formation.

One-pot, multi-component reactions (MCRs) represent an efficient and environmentally friendly approach to synthesizing complex molecules like thiazole derivatives from simple precursors in a single step. nih.govnih.gov These strategies improve atom economy and reduce waste by eliminating the need to isolate intermediates. A common one-pot approach for thiazoles involves the reaction of an α-haloketone, a thiosemicarbazide, and various aldehydes or other electrophiles. researchgate.net For example, an efficient, green synthesis of Hantzsch thiazole derivatives has been developed using a one-pot, three-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes, achieving yields between 79% and 90%. nih.gov

Reaction TypeReactantsCatalyst/ConditionsYieldReference
Three-Component3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted BenzaldehydesSilica supported tungstosilisic acid / Ultrasonic irradiation79-90% nih.gov
Three-Component2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, Thiosemicarbazide, Pyrazole-4-carbaldehydeOrthophosphoric acidGood

This table summarizes examples of one-pot strategies for synthesizing thiazole derivatives.

Specific Synthesis of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

The synthesis of the target compound, this compound, begins with the construction of the specific 4-(4-bromophenyl)thiazole (B159989) skeleton.

The most direct application of the Hantzsch synthesis to obtain the desired scaffold involves the reaction between a 4-bromophenyl-substituted α-haloketone and a suitable thioamide. Specifically, the key intermediate, 4-(4-bromophenyl)thiazol-2-amine, is readily synthesized by reacting p-bromoacetophenone with thiourea. nih.govnih.gov An iodine catalyst is often used to facilitate the in-situ formation of the α-haloketone (2-bromo-1-(4-bromophenyl)ethanone) before the cyclization with thiourea. nih.govnih.gov This reaction provides the core structure, which can then be further functionalized.

α-Haloketone PrecursorThioamideCatalystProductReference
p-BromoacetophenoneThioureaIodine4-(4-bromophenyl)thiazol-2-amine nih.gov, nih.gov

This table outlines the specific Hantzsch reaction to form the key 4-(4-bromophenyl)thiazol-2-amine intermediate.

Once the 4-(4-bromophenyl)thiazol-2-amine intermediate is obtained, the final acetonitrile group (-CH₂CN) must be introduced at the 2-position of the thiazole ring. This can be achieved through a multi-step functionalization process.

A common pathway involves converting the 2-amino group into a more suitable leaving group, such as a halogen, via a Sandmeyer-type reaction. nih.gov The 2-aminothiazole can be treated with a nitrite (B80452) source (e.g., tert-butyl nitrite) and a copper(I) halide (e.g., CuBr) to yield the corresponding 2-bromothiazole (B21250) derivative. nih.gov

Following the formation of the 2-bromo-4-(4-bromophenyl)thiazole, the acetonitrile moiety can be introduced through a nucleophilic substitution reaction. Reaction with a cyanide source, such as the anion of malononitrile (B47326) or other cyanide equivalents, would displace the bromide and form the desired carbon-carbon bond, yielding this compound. mdpi.com

Optimization of Reaction Conditions and Yields

While specific literature detailing the optimization of the synthesis for this compound is not extensively documented, its structure strongly suggests a synthesis based on the Hantzsch thiazole synthesis. This classic method would involve the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(4-bromophenyl)ethanone, with a thioamide, in this case, 2-cyanothioacetamide (B47340) researchgate.net. The optimization of this reaction would be crucial for achieving high yields and purity, and insights can be drawn from studies on analogous Hantzsch syntheses. mdpi.comresearchgate.net

Key parameters for optimization include the choice of solvent, reaction temperature, catalyst, and energy source. A systematic approach to optimizing the synthesis of thiazole derivatives often involves screening these variables. mdpi.com

Solvent and Temperature: The choice of solvent can significantly impact reaction rate and yield. Solvents ranging from alcohols like methanol (B129727) to polar aprotic solvents or even green options like PEG-400 have been used in Hantzsch syntheses. bepls.comnih.gov The reaction temperature is also a critical factor; while some reactions proceed at room temperature, others require heating or reflux conditions to achieve optimal conversion. researchgate.net Microwave irradiation has emerged as a powerful alternative to conventional heating, often leading to dramatically reduced reaction times and improved yields. nih.gov

Catalysis: The use of a catalyst can enhance the efficiency of the Hantzsch synthesis. Acidic catalysts are common, but modern approaches have explored heterogeneous and reusable catalysts to improve the environmental footprint of the synthesis. For instance, silica-supported tungstosilisic acid has been successfully used as a recyclable catalyst in one-pot, multi-component syntheses of thiazole derivatives, offering high yields under conventional heating or ultrasonic irradiation. mdpi.combepls.com

An example of how reaction conditions are optimized for a multi-component Hantzsch-type synthesis is presented below. Although for a different set of reactants, the principles of varying solvent, temperature, and catalyst loading are directly applicable.

Table 1: Example of Reaction Condition Optimization for a Hantzsch Thiazole Synthesis mdpi.com
EntryCatalyst Amount (mol%)SolventTemperature (°C)Time (h)Yield (%)
11.0EthanolReflux672
21.0MethanolReflux665
31.0AcetonitrileReflux680
41.0Solvent-free100485
50.5Solvent-free100478
61.5Solvent-free100485
71.0Solvent-free80470

This table illustrates a typical optimization process for a related reaction, showing how variables are changed to find the best conditions.

Spectroscopic and Structural Elucidation of 4 4 Bromophenyl 2 Thiazoleacetonitrile and Its Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular architecture of novel compounds. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal information about their atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.

For 4-(4-Bromophenyl)-2-thiazoleacetonitrile, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl ring, the thiazole (B1198619) ring proton, and the methylene (B1212753) protons of the acetonitrile (B52724) group. The protons on the 4-bromophenyl group would likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to ortho-coupling. The lone proton on the thiazole ring would likely resonate as a singlet, also in the aromatic region. The methylene protons adjacent to the nitrile group are expected to appear as a singlet in the upfield region.

The ¹³C NMR spectrum would complement this information by showing signals for each unique carbon atom in the molecule. The carbon atoms of the bromophenyl ring, the thiazole ring, the methylene group, and the nitrile carbon would each resonate at characteristic chemical shifts, confirming the carbon skeleton of the compound. For instance, the nitrile carbon (C≡N) is expected to have a characteristic signal in the range of δ 115-125 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (Bromophenyl)7.50 - 7.80 (m)125.0 - 135.0
Thiazole CH7.20 - 7.50 (s)110.0 - 120.0
Methylene CH₂4.00 - 4.30 (s)20.0 - 30.0
Thiazole C-S-140.0 - 150.0
Thiazole C-N-160.0 - 170.0
Bromophenyl C-Br-120.0 - 130.0
Nitrile C≡N-115.0 - 125.0

Note: These are predicted values based on analogous structures and may vary from experimental results.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

In the IR spectrum of this compound, a sharp and intense absorption band is expected around 2240-2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The aromatic C-H stretching vibrations of the bromophenyl and thiazole rings would likely appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and thiazole rings are expected to be observed in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-Br bond is anticipated in the lower frequency region of the spectrum.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Aromatic C-H3000 - 3100Stretching
Nitrile C≡N2240 - 2260Stretching
Aromatic C=C1450 - 1600Stretching
Thiazole C=N1500 - 1650Stretching
C-Br500 - 600Stretching

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental formula of a compound. nist.gov By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₁H₇BrN₂S, the expected monoisotopic mass can be calculated with high precision. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature provides strong evidence for the presence of a bromine atom in the molecule.

Table 3: Predicted HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass [M] Calculated Mass for [M+H]⁺
C₁₁H₇⁷⁹BrN₂S277.9595278.9673
C₁₁H₇⁸¹BrN₂S279.9574280.9652

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals.

The structure of this compound contains both a phenyl ring and a thiazole ring, which are chromophores. The conjugation between these rings is expected to result in characteristic absorption bands in the UV region. Typically, thiazole derivatives exhibit absorption maxima related to π–π* transitions. rsc.org The presence of the bromophenyl group may cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted analogs. The maximum absorption for similar thiazole compounds has been observed in the range of 326–366 nm. rsc.org

Table 4: Expected UV-Visible Absorption Data for this compound

Solvent Expected λmax (nm) Type of Transition
Ethanol/Methanol (B129727)280 - 350π → π*

Structural Confirmation and Purity Assessment

Beyond spectroscopic elucidation, other analytical methods are employed to provide orthogonal confirmation of the compound's structure and to determine its purity.

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the assigned molecular formula and the purity of the sample.

Table 5: Theoretical Elemental Composition of this compound (C₁₁H₇BrN₂S)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.01111132.12147.33
Hydrogen (H)1.00877.0562.53
Bromine (Br)79.904179.90428.62
Nitrogen (N)14.007228.01410.04
Sulfur (S)32.065132.06511.49
Total 279.16 100.00

Experimental values from a pure sample are expected to be within ±0.4% of these theoretical values.

Chromatographic Purity Assessment (e.g., HPLC, GC-MS)

The purity of this compound is crucial for its application as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental in assessing the purity of this compound and its analogs. While detailed research studies focusing exclusively on the chromatographic purity assessment of this compound are not extensively available in the public domain, data from commercial suppliers and analytical studies of structurally similar compounds provide a comprehensive understanding of the methods employed.

Commercial grades of this compound typically exhibit a high degree of purity. For instance, supplier specifications indicate a purity of ≥98% as determined by HPLC analysis. Another source reports a purity of 97%. These figures suggest that the compound is available at a quality suitable for most research and development purposes.

In the absence of specific published research on the chromatographic analysis of this compound, the methodologies developed for its analogs offer valuable insights into potential analytical approaches. A notable example is the development of a suitable HPLC method for the quantitative determination of the process impurity (4-Bromophenyl){Pyridine-2-yl} Acetonitrile in Brompheniramine Maleate, an active pharmaceutical ingredient. This study highlights the importance of quantifying even trace amounts of such impurities.

The validated HPLC method for this analog demonstrates the specificity, linearity, accuracy, precision, and robustness required for reliable purity assessment. The chromatographic conditions and validation parameters for this related compound are detailed in the tables below.

Table 1: HPLC Chromatographic Conditions for a Structural Analog
ParameterCondition
InstrumentWaters 717 plus Auto Sampler, Waters 2487 Dual λ Absorbance Detector, Waters 2695 Separation Module, Waters 996 PDA Detector
ColumnVarian C18, 150 x 4.6 mm, 5μ
Flow Rate1.5 mL/min
Detector Wavelength203 nm
SoftwareEmpower 2

The validation of this method, following ICH guidelines, ensures its suitability for quantifying impurities at parts-per-million (ppm) levels. Key validation parameters are summarized below.

Table 2: Method Validation Parameters for the HPLC Analysis of a Structural Analog
ParameterResult
Linearity (Correlation Coefficient)0.999
Accuracy (% Recovery)98.6% - 104.1%
Precision (% RSD)0.87% and 3.57%
Limit of Detection (LOD)0.081%
Limit of Quantitation (LOQ)0.0246%

Furthermore, another study on a different analog, N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, employed a reverse-phase HPLC (RP-HPLC) method for its estimation in bulk drug substance. The conditions for this analysis are presented in the following table.

Table 3: RP-HPLC Conditions for a Bromophenyl-containing Analog
ParameterCondition
ColumnC18 (4.6 mm x 250 mm, 5.0 μm)
Mobile PhaseMethanol and Water (80:20)
Flow Rate1 mL/min
Detection Wavelength249 nm

This method was validated and demonstrated linearity within a concentration range of 10-50 µg/mL with a correlation coefficient (r²) of 0.999. The accuracy of this method ranged from 99.95% to 100.37%.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to a protein of interest.

While specific docking studies for 4-(4-Bromophenyl)-2-thiazoleacetonitrile are not available, research on 4-(4-bromophenyl)-thiazol-2-amine derivatives has demonstrated their potential to interact with various biological targets. nih.gov For instance, certain derivatives have been docked against the active sites of microbial and cancer-related proteins, showing good binding affinities. nih.gov

These studies indicate that the 4-(4-bromophenyl) moiety often engages in hydrophobic interactions, while the thiazole (B1198619) ring can participate in various non-covalent interactions, including hydrogen bonding and pi-pi stacking. researchgate.net The binding affinity, often expressed as a docking score in kcal/mol, for these derivatives suggests a strong interaction with the target proteins. nih.gov It is plausible that this compound would exhibit similar types of interactions, with the acetonitrile (B52724) group potentially forming additional hydrogen bonds or dipole-dipole interactions.

Derivative of 4-(4-Bromophenyl)-thiazol-2-amineTarget Protein (PDB ID)Docking Score (kcal/mol)Interacting Amino Acid Residues
Compound p21JIJ-5.65Tyr36, Asp177
Compound p34WMZ-6.12Cys470, Tyr126
Compound p64WMZ-5.89Cys470
Compound p23ERT-7.65Not specified

Data in this table is for derivatives of 4-(4-Bromophenyl)-thiazol-2-amine and is presented to infer the potential binding affinities of this compound. researchgate.net

Computational docking simulations for 4-(4-bromophenyl)-thiazol-2-amine derivatives have been successful in predicting their binding modes within the active sites of target proteins. nih.gov These predictions often show the ligand comfortably fitting within the binding pocket, stabilized by a network of interactions with key amino acid residues. researchgate.net

For this compound, it is anticipated that the molecule would orient itself in a similar fashion within a given active site. The bromophenyl group would likely occupy a hydrophobic pocket, while the thiazole and acetonitrile moieties would be positioned to maximize favorable electrostatic interactions. The specific binding mode would, of course, be dependent on the unique topology and chemical environment of the target protein's active site.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

ADME properties are crucial for the development of a successful drug candidate. In silico tools are widely used to predict these properties, helping to identify potential liabilities early in the drug discovery process.

The "drug-likeness" of a compound is often assessed using rules such as Lipinski's Rule of Five. Computational studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown that these compounds generally exhibit favorable ADME properties, with many adhering to Lipinski's rules. researchgate.net These predictions suggest good oral bioavailability and membrane permeability. researchgate.net

Given the structural similarities, it is highly probable that this compound would also possess a favorable pharmacokinetic profile. The addition of the acetonitrile group in place of an amine may slightly alter properties such as polarity and hydrogen bonding capacity, but it is not expected to drastically deviate from the drug-like properties observed in its amine analogs.

ADME PropertyPredicted Value for 4-(4-Bromophenyl)-thiazol-2-amine derivatives
Molecular WeightWithin acceptable range
LogPWithin acceptable range
Hydrogen Bond DonorsWithin acceptable range
Hydrogen Bond AcceptorsWithin acceptable range
Oral AbsorptionPredicted to be high

Data in this table is for derivatives of 4-(4-Bromophenyl)-thiazol-2-amine and is presented to infer the potential ADME properties of this compound. researchgate.net

Predicting the metabolic fate of a compound is a complex but critical aspect of drug development. In silico metabolic prediction tools can identify potential sites of metabolism by cytochrome P450 enzymes. For compounds containing a phenyl ring, aromatic hydroxylation is a common metabolic pathway. The thiazole ring may also be susceptible to oxidation. The acetonitrile group in this compound could potentially undergo hydrolysis to the corresponding carboxylic acid. However, without specific experimental or computational data for this compound, these remain theoretical possibilities.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.

At present, there are no specific DFT calculation studies available in the peer-reviewed literature for this compound. Such studies would be valuable for providing a deeper understanding of the molecule's electronic properties, reactivity, and spectroscopic signatures.

Electronic Structure and Reactivity Descriptors

No information is available regarding the electronic structure and reactivity descriptors of this compound. This includes, but is not limited to, analyses of its frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index.

Conformational Analysis and Stability

There are no published studies on the conformational analysis of this compound. Therefore, information regarding the dihedral angles between the phenyl and thiazole rings, the potential energy surface, and the relative stability of different conformers is not available.

Advanced Applications and Emerging Research Directions

Role in Fluorescent Probe Development

Fluorescent probes are indispensable tools in biomedical research and diagnostics, allowing for the visualization of biological processes in real-time. The structural framework of 4-(4-Bromophenyl)-2-thiazoleacetonitrile contains moieties that are of interest in the design of sophisticated fluorescent agents, particularly those with properties like aggregation-induced emission and two-photon absorption.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. researchgate.net This effect is typically attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. ust.hk Molecules exhibiting AIE, known as AIEgens, have significant potential in the fields of bio-imaging, chemical sensing, and optoelectronics due to their high signal-to-noise ratio. researchgate.net

While direct studies characterizing the AIE properties of this compound itself are not extensively documented, its molecular structure contains features that are relevant to the design of AIEgens. The phenyl and thiazole (B1198619) rings are rotatable units. In specifically designed, more complex derivatives, the restriction of rotation of these peripheral rings could lead to AIE characteristics. nih.gov For instance, the bromophenyl group can be used as a handle for Suzuki or Sonogashira cross-coupling reactions to synthesize larger, propeller-shaped molecules that are common motifs in AIEgens. nih.gov

Future research could involve using this compound as a precursor to synthesize novel compounds with multiple aromatic rotors, which are anticipated to exhibit AIE. nih.gov The investigation of their photophysical properties in solvent mixtures with varying polarities would be a key step in exploring their potential as AIE-active materials.

Table 1: Key Concepts in Aggregation-Induced Emission (AIE)

Concept Description Relevance to this compound
AIE Phenomenon Enhanced fluorescence emission in the aggregated or solid state compared to the solution state. researchgate.net Derivatives could be designed to exhibit AIE by incorporating this core structure into larger molecules.
Mechanism (RIM) Restriction of Intramolecular Motions (e.g., rotation of phenyl rings) in aggregates blocks non-radiative decay pathways, promoting light emission. ust.hk The phenyl and thiazole rings in the compound's structure could act as intramolecular rotors in derivative AIEgens.

| AIEgen | A luminogenic molecule that exhibits the AIE effect. researchgate.net | The compound is a potential building block for the synthesis of novel AIEgens. |

Two-photon fluorescence microscopy is an advanced imaging technique that utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore. nih.gov This process offers distinct advantages for biological imaging, including deeper tissue penetration, reduced phototoxicity, and lower background fluorescence. nih.gov

The design of efficient two-photon absorption (2PA) chromophores often involves creating molecules with a donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) architecture, which facilitates intramolecular charge transfer (ICT) upon excitation. nih.gov While this compound is not a classic 2PA dye, its components could be integrated into such systems. The thiazoleacetonitrile moiety can act as an electron-accepting group, and the 4-bromophenyl ring can be functionalized to introduce strong electron-donating groups, thereby forming a D-π-A structure.

The development of thiazole-based derivatives for bioimaging is an active area of research. ontosight.aiontosight.ai Future work could focus on synthesizing derivatives of this compound specifically designed to enhance their 2PA cross-section, making them suitable for applications in two-photon bioimaging.

Materials Science Applications

In materials science, this compound is recognized for its potential in creating advanced materials. chemimpex.com Its robust heterocyclic structure and the presence of the bromine atom make it a candidate for the synthesis of novel polymers and coatings. The compound could be used as a monomer or a functional additive to impart specific properties to materials, such as enhanced thermal stability, chemical resistance, or specific optical properties. chemimpex.com The bromine atom, for example, can confer fire-retardant properties or serve as a site for polymerization reactions.

Chemical Biology Probes

A chemical probe is a small molecule designed to selectively modulate the function of a specific protein or biological target, enabling the study of its role in cellular pathways. The utility of this compound in this context lies in its role as a versatile synthetic scaffold. The nitrile group and the bromine atom are reactive handles that allow for its conjugation to other molecules or its elaboration into more complex structures designed to interact with specific biological targets. Its established use as an intermediate in the synthesis of bioactive molecules underscores its value as a starting point for developing novel chemical probes. chemimpex.com

Future Research Avenues and Therapeutic Potential

The most promising future applications for derivatives of this compound appear to be in the therapeutic arena. The thiazole ring is a core component of numerous biologically active compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov

Research on closely related 4-(4-bromophenyl)-thiazol-2-amine derivatives has demonstrated significant therapeutic potential. nih.gov These studies have shown that by modifying the amine group at the 2-position of the thiazole ring, it is possible to generate compounds with potent biological effects.

Anticancer Activity : A study evaluating a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives against the MCF7 human breast adenocarcinoma cell line found that several compounds exhibited good anticancer potential. One derivative, in particular, showed an IC₅₀ value of 10.5 μM, which was comparable to the standard chemotherapeutic drug, 5-fluorouracil (B62378) (IC₅₀ = 5.2 μM). nih.gov

Antimicrobial Activity : The same study also revealed that several of the synthesized thiazole derivatives exhibited promising antimicrobial activity against various bacterial and fungal strains, with efficacy comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov

These findings strongly suggest that the 4-(4-bromophenyl)-thiazole scaffold is a privileged structure in medicinal chemistry. Future research should focus on the synthesis and biological evaluation of a broader library of compounds derived from this compound. By modifying the acetonitrile (B52724) group or using the bromophenyl moiety for further diversification, it may be possible to develop new lead compounds for the treatment of cancer and infectious diseases.

Table 2: Investigated Biological Activities of Related 4-(4-Bromophenyl)-thiazole Derivatives

Activity Target/Model Key Findings Reference
Anticancer MCF7 (Human Breast Cancer Cell Line) A derivative showed an IC₅₀ of 10.5 μM, comparable to 5-fluorouracil. nih.gov

| Antimicrobial | Various bacterial and fungal strains | Several derivatives showed activity comparable to norfloxacin and fluconazole. | nih.gov |

Conclusion

Summary of Key Research Findings

Research surrounding 4-(4-Bromophenyl)-2-thiazoleacetonitrile primarily highlights its utility as a foundational molecule in medicinal and agricultural chemistry. chemimpex.com The compound, characterized by its thiazole (B1198619) ring attached to a bromophenyl group and a reactive acetonitrile (B52724) moiety, serves as a key building block for more complex structures. chemimpex.comsigmaaldrich.com

Derivatives synthesized from this precursor have demonstrated a wide range of pharmacological activities. Studies on related compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have shown promising in vitro antimicrobial and anticancer activities. nih.govresearchgate.net These derivatives have been effective against various bacterial and fungal strains and have shown cytotoxicity against cancer cell lines like the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7). nih.gov The presence of the 4-bromophenyl group on the thiazole nucleus is considered a valuable template for designing molecules with potential antitumor activity. researchgate.net

Furthermore, the broader class of thiazole-containing compounds is recognized for a diverse array of biological effects, including anti-inflammatory, antibacterial, antifungal, and antitumor properties. researchgate.net This underscores the therapeutic potential that can be unlocked by utilizing this compound as a starting material.

Challenges and Limitations in Current Research

Despite its importance as a synthetic intermediate, a significant challenge in the current body of research is the limited number of studies focusing directly on the biological activities of this compound itself. The majority of available literature concentrates on its derivatives, leaving a knowledge gap regarding the intrinsic pharmacological profile of the parent compound.

Another limitation is the lack of comprehensive studies on its mechanism of action. While the activities of its derivatives are documented, the specific contribution of the this compound core to these biological effects is not well-defined. Understanding its structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

Moreover, the synthesis and purification of this compound and its derivatives can present challenges, although specific details on these synthetic hurdles are not extensively reported in the readily available literature. Overcoming these synthetic challenges is essential for producing a wider variety of derivatives for biological screening.

Perspectives for Future Research and Development of this compound

The future of research on this compound is promising and warrants a multi-faceted approach. A primary focus should be on the comprehensive biological screening of the compound itself to determine its inherent pharmacological properties. This could unveil novel activities that have been previously overlooked.

Future synthetic efforts should aim at creating a diverse library of derivatives by modifying the acetonitrile group and exploring substitutions on the phenyl ring. This would allow for a more thorough investigation of the structure-activity relationships and the identification of key structural features responsible for specific biological activities. For instance, creating a series of amides, carboxylic acids, or other heterocyclic systems from the acetonitrile moiety could lead to the discovery of novel therapeutic agents.

Computational and molecular docking studies, which have been successfully applied to its derivatives, should be extended to a broader range of novel compounds derived from this compound. nih.gov These in silico methods can help in predicting the binding affinities and modes of interaction with various biological targets, thereby guiding the synthesis of more targeted and effective molecules.

Finally, exploring its applications beyond the pharmaceutical field, such as in material science for the development of advanced polymers and coatings with enhanced thermal and chemical resistance, could open up new avenues for its utilization. chemimpex.com A deeper and more focused investigation into this versatile compound will undoubtedly contribute to advancements in both medicine and materials science.

Q & A

Q. Basic

  • NMR : 1^1H NMR reveals thiazole protons at δ 7.2–8.1 ppm (aromatic) and acetonitrile’s methylene protons at δ 4.1–4.3 ppm .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 279.16 (M+^+), with fragmentation patterns dominated by Br loss (Δ m/z 79/81) .
  • X-ray Crystallography : Single-crystal analysis confirms planar thiazole-bromophenyl conjugation (bond angles ~120°) and intermolecular π-π stacking (3.8 Å spacing) .

How does the bromophenyl-thiazole scaffold influence reactivity in cross-coupling reactions?

Advanced
The bromine atom at the para-position enables Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl derivatives. The electron-deficient thiazole ring directs electrophilic substitutions (e.g., nitration) to the 5-position. Computational DFT studies show a LUMO energy of -1.8 eV at the bromophenyl group, favoring oxidative addition in Pd-catalyzed reactions .

What role does this compound play in developing fluorescent probes for imaging applications?

Advanced
It serves as a precursor for AIE (aggregation-induced emission)-active fluorophores. For example, condensation with 4-(diphenylamino)benzaldehyde produces AIETP C2, a two-photon excitable probe with NIR-II emission (λem 950 nm), enabling deep-tissue imaging . The thiazole ring enhances photostability by restricting intramolecular rotation.

How are derivatives of this compound evaluated for antimicrobial activity, and what mechanistic insights exist?

Advanced
Derivatives like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide exhibit MIC values of 2–8 µg/mL against S. aureus. Molecular docking reveals inhibition of DNA gyrase (binding energy: -9.2 kcal/mol) via hydrogen bonding with Thr165 and hydrophobic interactions with the bromophenyl group .

Q. Advanced

  • DFT Calculations : B3LYP/6-31G(d) optimizations confirm a dipole moment of 5.2 Debye, aligning with its crystallographic polarity .
  • ADME Predictions : SwissADME models predict high gastrointestinal absorption (95%) but limited blood-brain barrier penetration (LogP = 2.1) .
  • Molecular Docking : AutoDock Vina simulations prioritize derivatives with electron-withdrawing substituents for kinase inhibition .

How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Advanced
Discrepancies in 1^1H NMR peaks (e.g., thiazole protons at δ 7.5 vs. 7.8 ppm) arise from solvent polarity (CDCl3 vs. DMSO-d6) or paramagnetic impurities. HSQC and HMBC correlations resolve ambiguous assignments by tracing 13^{13}C-1^1H couplings . For mass spectrometry, high-resolution Q-TOF data (error < 2 ppm) distinguish isotopic patterns (Br: 1:1 M/M+2 ratio) .

What strategies optimize reaction yields in multi-step syntheses involving this compound?

Q. Advanced

  • Catalyst Screening : Pd(OAc)2/XPhos increases Suzuki coupling yields from 65% to 89% .
  • Microwave Assistance : Reducing reaction time from 17 h to 45 min via microwave irradiation (100°C) minimizes side-product formation .
  • Workup Protocols : Precipitation in ice-cold methanol (rather than water) improves purity by removing unreacted NaOAc .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.